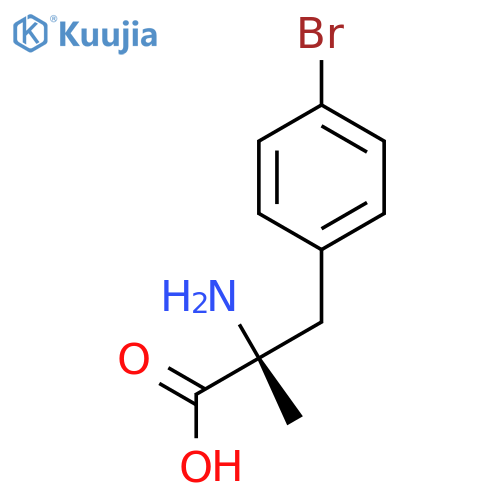Cas no 1212321-90-8 (a-Me-D-Phe(3-Br)-OH·H2O)

a-Me-D-Phe(3-Br)-OH·H2O structure
商品名:a-Me-D-Phe(3-Br)-OH·H2O
a-Me-D-Phe(3-Br)-OH·H2O 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-α-methyl-D-phenylalanine
- a-Me-D-Phe(3-Br)-OH·H2O
- (R)-2-Amino-3-(3-bromophenyl)-2-methylpropanoic acid
- (2R)-2-AMINO-3-(3-BROMOPHENYL)-2-METHYLPROPANOIC ACID
- (R)-alpha-Methyl-3-bromophenylalanine
- 1212321-90-8
- SCHEMBL6339840
-
- インチ: InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
- InChIKey: NSCSKUVWGVFCLY-SNVBAGLBSA-N
- ほほえんだ: CC(CC1=CC(=CC=C1)Br)(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 257.00514g/mol
- どういたいしつりょう: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(4.4 g/l)(25ºC)、
a-Me-D-Phe(3-Br)-OH·H2O 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A245620-100mg |
a-Me-D-Phe(3-Br)-OH·H2O |
1212321-90-8 | 100mg |
$ 375.00 | 2022-06-08 | ||
| TRC | A245620-250mg |
a-Me-D-Phe(3-Br)-OH·H2O |
1212321-90-8 | 250mg |
$ 740.00 | 2022-06-08 | ||
| TRC | A245620-50mg |
a-Me-D-Phe(3-Br)-OH·H2O |
1212321-90-8 | 50mg |
$ 225.00 | 2022-06-08 |
a-Me-D-Phe(3-Br)-OH·H2O 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
1212321-90-8 (a-Me-D-Phe(3-Br)-OH·H2O) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
